molecular formula C13H11ClN2O2S2 B2547213 S-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl) ethanethioate CAS No. 891476-25-8

S-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl) ethanethioate

Cat. No. B2547213
CAS RN: 891476-25-8
M. Wt: 326.81
InChI Key: GFKMPICGASAVBR-UHFFFAOYSA-N
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Description

S-(2-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl) ethanethioate is a synthetic compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as CTK7A, and it belongs to the class of thiazole compounds. CTK7A has shown promising results in various scientific studies, and its unique chemical structure makes it a valuable tool for researchers in different fields.

Scientific Research Applications

Quantum Chemical and Molecular Dynamics Simulations

One application involves using thiazole derivatives for predicting corrosion inhibition performances of metals. For example, Kaya et al. (2016) conducted density functional theory (DFT) calculations and molecular dynamics simulations to predict the corrosion inhibition performances of thiazole derivatives against the corrosion of iron. They calculated quantum chemical parameters and binding energies on the Fe(110) surface to investigate the strength of interactions between the metal surface and these molecules, with the theoretical data aligning well with experimental inhibition efficiency results (Kaya et al., 2016).

Synthesis and Characterization

Another area of application is the synthesis and characterization of novel compounds. Saeed et al. (2021) explored the synthesis, conformation, and Hirshfeld surface analysis of benzoxazole methyl ester as a versatile building block for heterocycles. Their research provides insights into the electronic delocalization and chalcogen bonding in the conformational preference of these compounds, contributing to the field of organic chemistry and materials science (Saeed et al., 2021).

Antiviral and Antimicrobial Applications

Furthermore, thiazole derivatives have been studied for their antiviral and antimicrobial properties. Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives and evaluated their anti-tobacco mosaic virus activity, showcasing the potential of thiazole derivatives in developing antiviral agents (Chen et al., 2010).

Drug Delivery Systems

A novel application area is the development of drug delivery systems. Asela et al. (2017) investigated gold nanoparticles stabilized with β-cyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex as a system for drug transport. This research demonstrates the potential of using thiazole derivatives in conjunction with nanoparticles for enhancing drug solubility and stability, thus improving drug delivery mechanisms (Asela et al., 2017).

properties

IUPAC Name

S-[2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFKMPICGASAVBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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